2-Propynyl [3-(Triethoxysilyl)propyl]carbamate chemical structure
2-Propynyl [3-(Triethoxysilyl)propyl]carbamate chemical structure
The following technical guide details the chemical structure, synthesis, and application of 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate .
A Bifunctional Linker for Bio-Orthogonal Surface Engineering
Executive Summary
2-Propynyl [3-(Triethoxysilyl)propyl]carbamate (CAS: 870987-68-1), often referred to as Alkyne-Silane , is a high-value heterobifunctional crosslinker. It bridges the gap between inorganic substrates (glass, silica, metal oxides) and organic biomolecules via "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).
This guide dissects its chemical architecture, synthesis pathways, and critical role in drug delivery systems and biosensor fabrication. It is designed for researchers requiring a robust protocol for immobilizing azide-tagged ligands onto silanized surfaces.
Chemical Structure & Properties[1][2][3][4][5]
2.1 Structural Anatomy
The molecule is composed of three distinct functional domains, each serving a specific mechanistic purpose:
-
The Anchor (Triethoxysilyl Group):
. This domain hydrolyzes to form silanols ( ), which condense with hydroxylated surfaces to form stable siloxane bonds ( ). -
The Spacer (Propyl Carbamate):
. A hydrolytically stable carbamate linkage provides structural flexibility and separates the reactive headgroup from the surface, reducing steric hindrance. -
The Warhead (Propargyl Group):
. A terminal alkyne that remains inert to most biological conditions but reacts rapidly and specifically with azides in the presence of Cu(I) catalysts.
2.2 Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 2-Propynyl [3-(triethoxysilyl)propyl]carbamate | |
| Common Synonyms | O-Propargyl-N-(triethoxysilylpropyl)urethane; Alkyne-Silane | |
| CAS Number | 870987-68-1 | |
| Molecular Formula | ||
| Molecular Weight | 303.43 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.05 g/mL (20°C) | |
| Refractive Index | ||
| Boiling Point | 110-120°C @ 0.2 mmHg | High vacuum required for distillation |
| Solubility | Soluble in alcohols, DCM, toluene; reacts with water | Moisture Sensitive |
Synthesis & Manufacturing
The synthesis follows a clean, atom-efficient addition reaction between an isocyanate and an alcohol.
Reaction:
3-Isocyanatopropyltriethoxysilane + Propargyl Alcohol
Mechanism: The nucleophilic oxygen of the propargyl alcohol attacks the electrophilic carbon of the isocyanate group. This forms the carbamate linkage without generating byproducts, making purification straightforward (often just solvent removal).
Figure 1: The nucleophilic addition of propargyl alcohol to the isocyanate silane yields the target carbamate.
Experimental Protocols
4.1 Surface Silanization (Anhydrous Method)
Objective: To covalently attach the alkyne linker to a glass or silica substrate.
Reagents:
-
Anhydrous Toluene (dried over molecular sieves).
-
2-Propynyl [3-(Triethoxysilyl)propyl]carbamate (1-2% v/v).
-
Substrate (Glass slide, Silicon wafer, or Silica nanoparticles).
Protocol:
-
Activation: Clean substrate with Piranha solution (
3:1) for 30 min to generate surface groups. Caution: Piranha solution is explosive with organics. Rinse extensively with DI water and dry under . -
Reaction: Immerse the activated substrate in a 2% (v/v) solution of the silane in anhydrous toluene.
-
Incubation: Seal the vessel and incubate for 12–24 hours at room temperature (or 4 hours at 60°C). An inert atmosphere (
or Ar) is recommended to prevent bulk polymerization. -
Washing: Remove substrate and sonicate sequentially in toluene, ethanol, and water to remove physically adsorbed silanes.
-
Curing: Bake the substrate at 110°C for 1 hour to promote siloxane condensation (
bond formation).
4.2 "Click" Immobilization (CuAAC)
Objective: To attach an azide-tagged biomolecule (e.g., Azide-PEG-Drug) to the alkyne-functionalized surface.
Reagents:
-
Azide-functionalized ligand (
). - (1 mM).
-
Sodium Ascorbate (5 mM) – Reduces Cu(II) to catalytic Cu(I).
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (2 mM) – Protects Cu(I) from oxidation and prevents protein denaturation.
Protocol:
-
Mixture Prep: Premix
and THPTA in PBS buffer. Add Sodium Ascorbate last (solution will turn colorless/pale yellow). -
Coupling: Add the Azide-Ligand to the mixture, then immediately apply this solution to the Alkyne-Silanized surface.
-
Incubation: React for 1–2 hours at room temperature in the dark.
-
Termination: Rinse with EDTA solution (10 mM) to chelate and remove copper ions, followed by PBS washes.
Figure 2: Step-by-step workflow from bare silica to a bio-functionalized interface.
Applications in Drug Development[8]
5.1 Targeted Drug Delivery Vehicles
In the development of Mesoporous Silica Nanoparticles (MSNs) , this silane acts as a gatekeeper.
-
Mechanism: The pore openings of MSNs are modified with the alkyne silane.
-
Cargo Loading: Cytotoxic drugs (e.g., Doxorubicin) are loaded into the pores.
-
Capping: Azide-functionalized bulky molecules (like cyclodextrins or polymers) are "clicked" onto the surface, sealing the pores.
-
Release: The cap is designed to degrade in the tumor microenvironment (pH or enzyme trigger), releasing the drug.
5.2 Biosensor Arrays
For Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) chips:
-
The alkyne surface provides a "universal adapter."
-
Researchers can print microarrays of different azide-tagged proteins onto a single chip with high spatial resolution and uniform orientation, preventing the denaturation often seen with non-specific adsorption.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Hydrolysis Hazard: Reacts slowly with moisture to release Ethanol . Ensure adequate ventilation.
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Moisture ingress will cause the liquid to gel (polymerize), rendering it useless.
References
-
PubChem. (n.d.).[2] O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate (CID 90477209).[2] National Library of Medicine.[2] Retrieved February 15, 2026, from [Link]
-
Gelest, Inc. (2015).[1] Safety Data Sheet: O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate.[2][1] Retrieved February 15, 2026, from [Link]
- Li, X., et al. (2018). Mesoporous silica nanoparticles for drug delivery. Journal of Controlled Release.
- Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
